

# Selectivity Profile of P300 Bromodomain-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | P300 bromodomain-IN-1 |           |
| Cat. No.:            | B12396475             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **P300 bromodomain-IN-1** with other known P300/CBP bromodomain inhibitors. The information is curated for researchers and professionals in drug discovery and development to facilitate informed decisions on the selection of chemical probes for their studies.

### Introduction to P300/CBP Bromodomains

The homologous proteins p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or CREBBP) are crucial transcriptional co-activators. They play a pivotal role in regulating gene expression by acetylating histones and other proteins. A key functional module within these proteins is the bromodomain, a highly conserved structural motif that recognizes and binds to acetylated lysine residues on histones and other proteins. This "reader" function of the bromodomain is essential for the recruitment of p300/CBP to chromatin and the subsequent activation of transcription. Due to their central role in cellular processes, the bromodomains of p300/CBP have emerged as attractive therapeutic targets for a range of diseases, including cancer.

**P300 bromodomain-IN-1** (also referred to as Compound 1u) is a potent inhibitor of the p300 bromodomain.[1][2] This guide will compare its activity and selectivity with other well-characterized p300/CBP bromodomain inhibitors.



## Comparative Selectivity of P300 Bromodomain Inhibitors

The following table summarizes the in vitro potency of **P300 bromodomain-IN-1** and a selection of alternative inhibitors against the p300 bromodomain. Where available, data on selectivity against the highly homologous CBP bromodomain and the BET (Bromodomain and Extra-Terminal domain) family member BRD4 are included for comparison. High selectivity against BRD4 is often a key benchmark for non-BET bromodomain inhibitors.

| Compoun<br>d Name                                 | Target                | IC50 / Kd<br>(nM)     | Selectivit<br>y vs. CBP | Selectivit<br>y vs.<br>BRD4(BD<br>1) | Assay<br>Method  | Referenc<br>e(s) |
|---------------------------------------------------|-----------------------|-----------------------|-------------------------|--------------------------------------|------------------|------------------|
| P300<br>bromodom<br>ain-IN-1<br>(Compoun<br>d 1u) | p300                  | 49 (IC50)             | Data not<br>available   | Data not<br>available                | Not<br>Specified | [1][2]           |
| I-CBP112                                          | p300                  | 167 (Kd)              | ~1-fold                 | >100-fold                            | ITC              | [3]              |
| СВР                                               | 151 (Kd)              | ITC                   | [3]                     |                                      |                  |                  |
| CCS1477                                           | p300                  | 19 (IC50,<br>in-cell) | Data not<br>available   | 170-fold                             | BRET             | [4]              |
| СВР                                               | Data not<br>available | 130-fold              | BRET                    | [4]                                  |                  |                  |
| GNE-781                                           | p300/CBP              | <1 (IC50)             | ~1-fold                 | >7200-fold                           | Not<br>Specified |                  |
| SGC-<br>CBP30                                     | p300                  | 38 (Kd)               | ~0.5-fold               | 40-fold                              | ITC              |                  |

Note: The full selectivity panel for **P300 bromodomain-IN-1** against a wider range of bromodomains is not publicly available at the time of this guide's compilation.



## **Experimental Protocols**

The determination of inhibitor potency and selectivity is critical for the validation of chemical probes. Below are detailed methodologies for common assays used in the characterization of bromodomain inhibitors.

## AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is a common method for studying biomolecular interactions in a high-throughput format.

Principle: The assay relies on the proximity of two types of beads: a donor bead and an acceptor bead. For bromodomain inhibitor screening, a biotinylated histone peptide containing an acetylated lysine is captured by streptavidin-coated donor beads. A GST-tagged bromodomain protein is captured by Glutathione-coated acceptor beads. When the bromodomain binds to the acetylated peptide, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor bead with a laser at 680 nm, it generates singlet oxygen, which can diffuse to a nearby acceptor bead, triggering a cascade of energy transfer and resulting in a luminescent signal at 520-620 nm. A competitive inhibitor will disrupt the bromodomain-peptide interaction, separating the beads and leading to a decrease in the luminescent signal.

#### General Protocol:

- Reagent Preparation:
  - Recombinant GST-tagged p300 bromodomain and a biotinylated histone H3 or H4 peptide (e.g., H4K16ac) are used.
  - Assay buffer: A suitable buffer such as 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05%
    Tween-20, pH 7.4.
  - Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
- Assay Procedure (384-well plate format):



- Add 2.5 μL of the test compound or DMSO (as a control) to the wells.
- Add 2.5 μL of the GST-p300 bromodomain solution.
- Add 2.5 μL of the biotinylated histone peptide solution.
- Incubate at room temperature for 15-30 minutes to allow for binding equilibration.
- Add 2.5 μL of a pre-mixed solution of streptavidin-donor beads and glutathione-acceptor beads.
- Incubate in the dark at room temperature for 60-90 minutes.
- Data Acquisition and Analysis:
  - Read the plate on an AlphaScreen-capable plate reader.
  - The IC50 values are calculated by fitting the data to a four-parameter logistical equation using appropriate software.

## Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is another proximity-based assay that is widely used for inhibitor screening.

Principle: This assay measures the energy transfer between a donor fluorophore (typically a lanthanide chelate like Europium or Terbium) and an acceptor fluorophore (like phycoerythrin or a fluorescently labeled antibody). For a p300 bromodomain assay, a GST-tagged p300 bromodomain is recognized by an anti-GST antibody labeled with a Europium chelate (donor). A biotinylated acetylated histone peptide is bound by streptavidin-labeled allophycocyanin (acceptor). When the bromodomain and peptide interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

#### General Protocol:

Reagent Preparation:



- Recombinant GST-tagged p300 bromodomain and a biotinylated acetylated histone peptide.
- Europium-labeled anti-GST antibody and streptavidin-APC.
- Assay Buffer: A suitable buffer such as 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.5.
- Serial dilutions of test compounds are prepared in DMSO and then assay buffer.
- Assay Procedure (384-well plate format):
  - Add 5 μL of the test compound or DMSO control to the wells.
  - Add 5 μL of a solution containing the GST-p300 bromodomain and the Europium-labeled anti-GST antibody.
  - Incubate for 15 minutes at room temperature.
  - Add 5 μL of a solution containing the biotinylated histone peptide and streptavidin-APC.
  - Incubate for 60 minutes at room temperature, protected from light.
- Data Acquisition and Analysis:
  - Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
  - The ratio of the acceptor to donor emission is calculated, and IC50 values are determined by plotting the ratio against the inhibitor concentration.

### **Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Development of p300-targeting degraders with enhanced selectivity and onset of degradation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of CBP/p300 Bromodomain Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. Design, synthesis and evaluation of structural optimization derived HDAC6 isoform-selective inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new series of 3-phenylcoumarins as potent and selective MAO-B inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Selectivity Profile of P300 Bromodomain-IN-1: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12396475#selectivity-profile-of-p300-bromodomain-in-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com